1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol
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Overview
Description
1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol is a chemical compound that has been widely studied for its potential therapeutic applications. It is a beta-adrenergic receptor antagonist that has been shown to have beneficial effects in the treatment of several medical conditions. In
Mechanism of Action
1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol acts as a beta-adrenergic receptor antagonist. It blocks the action of adrenaline and noradrenaline on the beta-adrenergic receptors, which leads to a decrease in heart rate, blood pressure, and myocardial oxygen consumption. This results in a decrease in the workload of the heart and an improvement in cardiac function.
Biochemical and Physiological Effects:
1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has several biochemical and physiological effects. It has been shown to decrease sympathetic nervous system activity, increase parasympathetic nervous system activity, and reduce the release of renin from the kidneys. It also has anti-inflammatory effects and has been shown to reduce the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized. It is also readily available and can be synthesized in large quantities. However, it also has several limitations. It is a potent beta-adrenergic receptor antagonist and can have significant effects on the cardiovascular system. This can make it difficult to interpret experimental results and can limit its use in certain types of studies.
Future Directions
There are several potential future directions for research on 1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor antagonists that have fewer side effects on the cardiovascular system. Another area of interest is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, there is potential for the development of new therapeutic applications for this compound in the treatment of other medical conditions.
Synthesis Methods
1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol can be synthesized by several methods. One of the most commonly used methods is the reaction of 1-(2-hydroxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol with 4-fluorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure, and the product is purified by various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of several medical conditions such as hypertension, heart failure, and arrhythmias. It has also been studied for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
1-[2-[[(4-fluorophenyl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c22-19-7-5-17(6-8-19)13-23-14-18-3-1-2-4-21(18)26-16-20(25)15-24-9-11-27-12-10-24/h1-8,20,23,25H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDHROAHIBHLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(COC2=CC=CC=C2CNCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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